3-(2,2,2-Trifluoroethoxy)pyridine

Description

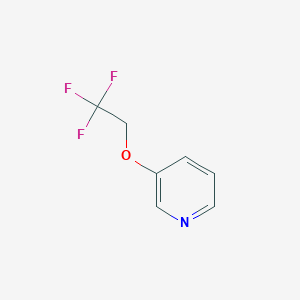

3-(2,2,2-Trifluoroethoxy)pyridine is a fluorinated pyridine derivative characterized by a trifluoroethoxy (-OCH₂CF₃) substituent at the 3-position of the pyridine ring. Its molecular formula is C₇H₆F₃NO, with a molecular weight of 195.12 g/mol. Key spectral data includes:

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIGBXXRWJDRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridine typically involves the reaction of pyridine with 2,2,2-trifluoroethanol in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base, which facilitates the nucleophilic substitution reaction . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents like tetrahydrofuran (THF).

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyridine is utilized in several scientific research areas:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Heterocyclic Analogs with Trifluoroethoxy Substituents

Key Differences :

Pyridine Derivatives with Varied Substituents

Key Differences :

- Reactivity : The nitro group in 3-nitro-2-(2,2,2-trifluoroethoxy)pyridine increases electrophilicity, facilitating reduction or substitution reactions, unlike the parent compound .

- Synthetic Utility : Boronic ester derivatives enable cross-coupling reactions, expanding access to biaryl structures in drug discovery .

Physicochemical and Spectral Comparisons

Key Insights :

- Substituent Effects : Chloro and nitro groups reduce thermal stability compared to the parent compound .

- Spectral Consistency : The trifluoroethoxy group produces characteristic ¹⁹F NMR signals near -73 ppm across analogs .

Research Findings and Industrial Relevance

- Pharmaceuticals : this compound is pivotal in PPIs like lansoprazole, synthesized via oxidation of its sulfide intermediate .

- Agrochemicals : Derivatives like 3-(2,2,2-trifluoroethoxy)-2-(benzylthio)pyridine are intermediates in herbicides with high environmental compatibility .

- Synthetic Efficiency : Palladium-catalyzed methods for this compound offer higher yields (>80%) and fewer steps than traditional routes .

Biological Activity

3-(2,2,2-Trifluoroethoxy)pyridine is a pyridine derivative characterized by the presence of a trifluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory effects and modulation of various biochemical pathways. The unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for further research in drug development.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 221.13 g/mol

- Functional Groups : Pyridine ring, trifluoroethoxy group

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid | CHFNO | Different position of carboxylic acid |

| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | CHFNO | Contains a trifluoromethyl instead of trifluoroethoxy |

| 3-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acid | CHClFNO | Chlorine substitution affecting reactivity |

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines, which play a critical role in inflammatory responses.

Enzyme Interaction Studies

The compound interacts with various enzymes and receptors, influencing their activity. Notably, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating inflammation.

Case Studies and Research Findings

-

Study on Cytokine Modulation :

- Objective : To evaluate the effect of this compound on cytokine levels.

- Methodology : In vitro assays were conducted using macrophage cell lines treated with lipopolysaccharides (LPS).

- Results : The compound significantly reduced levels of TNF-alpha and IL-6 compared to untreated controls.

-

Enzyme Inhibition Assay :

- Objective : To assess the inhibition of COX enzymes.

- Methodology : COX enzyme activity was measured using spectrophotometric methods.

- Results : IC50 values indicated that the compound exhibited potent inhibition of both COX-1 and COX-2 enzymes.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Enzyme inhibition | Inhibition of COX enzymes | |

| Modulation of pathways | Altered signaling pathways |

The biological activity of this compound is largely attributed to its structural features. The trifluoroethoxy group enhances lipophilicity and facilitates interaction with lipid membranes and proteins. This property allows the compound to effectively penetrate cellular membranes and exert its effects on intracellular targets.

Potential Applications

Given its biological profile, this compound holds promise for several applications:

- Pharmaceutical Development : As a potential anti-inflammatory agent.

- Agricultural Chemistry : Its structural analogs have shown fungicidal properties.

- Biochemical Research : As a tool for studying inflammatory pathways and enzyme interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.